1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea

NCI 60 cytotoxicity screening negative control

1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea (CAS 69123-55-3, PubChem CID is a diaryl urea derivative featuring a 4-chlorophenyl substituent on one urea nitrogen and a thiazol-2-yl ring on the other. With a molecular weight of 253.71 g·mol⁻¹, computed XLogP3 of 2.8, two hydrogen bond donors, and three hydrogen bond acceptors , the compound occupies physicochemical space typical of fragment-like screening compounds.

Molecular Formula C10H8ClN3OS
Molecular Weight 253.71 g/mol
CAS No. 69123-55-3
Cat. No. B3826714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea
CAS69123-55-3
Molecular FormulaC10H8ClN3OS
Molecular Weight253.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=NC=CS2)Cl
InChIInChI=1S/C10H8ClN3OS/c11-7-1-3-8(4-2-7)13-9(15)14-10-12-5-6-16-10/h1-6H,(H2,12,13,14,15)
InChIKeyKPRKVTCHPGWYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea (CAS 69123-55-3): Chemical Identity and Pharmacological Classification for Procurement Decisions


1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea (CAS 69123-55-3, PubChem CID 324932) is a diaryl urea derivative featuring a 4-chlorophenyl substituent on one urea nitrogen and a thiazol-2-yl ring on the other [1]. With a molecular weight of 253.71 g·mol⁻¹, computed XLogP3 of 2.8, two hydrogen bond donors, and three hydrogen bond acceptors [1], the compound occupies physicochemical space typical of fragment-like screening compounds. It has been entered into multiple publicly curated small-molecule screening collections under identifiers including MLS000523574, SMR000122647, NSC-291925, and BDBM76384 , indicating its historical use as a probe molecule in high-throughput screening campaigns. The compound belongs to the broader thiazolyl urea class, which has been claimed in patents as antiviral [2] and anticancer agents ; however, the specific biological signature of this congener differs meaningfully from close analogs, as detailed in the quantitative evidence sections below.

Why 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea Cannot Be Interchanged with Other Thiazolyl Ureas: Quantitative Evidence of Differentiation


Thiazolyl urea congeners exhibit sharply divergent biological profiles depending on the nature and position of aryl substitution. Within this class, even minor structural changes—such as relocating a single chlorine atom from the N-phenyl ring to the thiazole core, or replacing the thiazol-2-yl with a benzothiazole moiety—can alter a compound from a potent enzyme inhibitor (e.g., GSK-3β inhibitor AR-A014418 with IC₅₀ = 104 nM ) to a compound that is uniformly inactive across the NCI 60-cell-line panel, as observed for 1-(4-chloro-phenyl)-3-thiazol-2-yl-urea [1]. Consequently, procurement of a generic 'thiazolyl urea' as a substitute for this specific compound carries a high risk of obtaining a molecule with unintended cytotoxicity or target promiscuity, invalidating experimental conclusions. The quantitative evidence in Section 3 demonstrates precisely where this compound differs from its nearest structural neighbors.

Product-Specific Quantitative Evidence Guide: 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea Differentiation Data


Uniform NCI 60-Cell-Line Inactivity vs. Cytotoxic Thiazolyl Urea Congeners

In the NCI 60-cell-line human tumor growth inhibition panel, 1-(4-chloro-phenyl)-3-thiazol-2-yl-urea was tested across at least 30 distinct cell lines spanning lung, melanoma, prostate, CNS, and colon tumor types and returned an 'Inactive' outcome in every single assay [1]. This contrasts sharply with structurally related thiazolyl urea derivatives such as certain 1-ethyl-3-(thiazol-2-yl)urea analogs, which exhibit low-micromolar IC₅₀ values in the same NCI panel format [2]. The complete absence of detectable growth inhibition across all tested lineages is a defining characteristic of this compound within its class.

NCI 60 cytotoxicity screening negative control

Computed Lipophilicity (XLogP3 2.8) vs. GSK-3β Inhibitor AR-A014418 (XLogP3 ~1.8)

1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea has a computed XLogP3 of 2.8 [1], which is approximately one log unit higher than the known GSK-3β inhibitor AR-A014418 (N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea; XLogP3 ~1.8) [2]. This higher lipophilicity reflects the replacement of the polar 4-methoxybenzyl and 5-nitro groups in AR-A014418 with the more hydrophobic 4-chlorophenyl substituent. The difference in logP has direct implications for membrane permeability, non-specific protein binding, and compound handling in aqueous assay buffers.

lipophilicity drug-likeness physicochemical properties

Hydrogen Bond Donor Count and Rotatable Bond Profile Differentiate from 3-Ethyl-1-(1,3-thiazol-2-yl)urea Fragment

The target compound possesses two hydrogen bond donors and two rotatable bonds [1], compared with three hydrogen bond donors and three rotatable bonds for the simpler fragment 3-ethyl-1-(1,3-thiazol-2-yl)urea [2]. The reduced hydrogen bond donor count and conformational flexibility of the target compound suggest a more constrained pharmacophore with potentially different protein–ligand recognition characteristics. In fragment-based drug discovery, these differences in H-bond capacity directly influence the enthalpic component of binding free energy and can determine hit expansion strategies.

fragment-based drug discovery hydrogen bonding lead-likeness

Para-Chloro Substitution Position Determines CYP Enzyme Interaction Profile Relative to Ortho/Meta Analogs

The Aladdin Scientific product database associates 1-(4-chloro-phenyl)-3-thiazol-2-yl-urea with multiple cytochrome P450 isoforms (CYP1A2, CYP2D6, CYP2C9, CYP2C19, CYP3A4) and other human targets including Caspase-3, GLP1 receptor, p53, and Huntingtin . This broad target-association fingerprint is distinct from the positional isomer N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea (CAS 121829-02-5), which carries the 4-chlorophenyl group on the thiazole ring rather than on the urea nitrogen and is reported to show anti-inflammatory and anticancer activity via different molecular recognition pathways . The specific para-substitution pattern on the N-phenyl ring of the target compound directs its interaction with CYP enzymes in a manner not shared by the thiazole-substituted congener.

CYP inhibition metabolic stability structure–activity relationship

Procurement-Matched Application Scenarios for 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea (CAS 69123-55-3)


Negative Control Compound for Cytotoxicity Screening in Oncology Drug Discovery

The compound's documented inactivity across the full NCI 60-cell-line panel at standard screening concentration [1] makes it a rigorously validated negative control for cell-based cytotoxicity assays. Researchers can use this compound to establish the baseline for non-cytotoxic behavior, enabling confident attribution of growth-inhibitory effects to test compounds rather than to assay artifacts. Procurement of this specific congener, rather than a generic thiazolyl urea, ensures the control compound has been pre-qualified in a standardized, publicly accessible screening format.

Fragment-Based Drug Discovery: Lipophilic 4-Chlorophenyl-Thiazolyl Urea Scaffold

With a molecular weight of 253.71 Da, XLogP3 of 2.8, and two hydrogen bond donors, this compound occupies fragment space suitable for lead discovery campaigns targeting lipophilic binding pockets [1]. Its distinct physicochemical profile (ΔXLogP3 ≈ 1.0 relative to AR-A014418 [2]) makes it a viable starting fragment when higher lipophilicity is desired for improved membrane permeability or when targeting hydrophobic protein–protein interaction interfaces.

CYP Enzyme Interaction Probe for in Vitro ADME Panels

The compound's association with multiple cytochrome P450 isoforms (CYP1A2, CYP2D6, CYP2C9, CYP2C19, CYP3A4) as recorded in curated target databases [1] supports its use as a probe molecule in CYP inhibition or metabolism-dependent toxicity screening panels. Its para-chlorophenyl substitution pattern provides a defined structural template for SAR studies exploring how aryl halide position modulates CYP isoform selectivity.

Reference Standard in Thiazolyl Urea Library Enumeration and Chemical Biology Profiling

The compound's inclusion in multiple public screening libraries (MLS000523574, SMR000122647, NSC-291925, BDBM76384) [1] indicates its established role as a community reference compound. Laboratories curating thiazolyl urea-focused compound collections can use this compound as a cross-referencing standard to calibrate screening outputs against historical data deposited in PubChem and other public repositories.

Quote Request

Request a Quote for 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.